molecular formula C13H8Cl3N3O3 B2717986 [(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate CAS No. 1001825-42-8

[(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate

Cat. No. B2717986
CAS RN: 1001825-42-8
M. Wt: 360.58
InChI Key: SBVZXKPILVVOIC-UHFFFAOYSA-N
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Description

[(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate, also known as CDCM, is a chemical compound that has been widely used in scientific research. CDCM is a pyridine derivative that has been synthesized for its potential use as a pharmacological agent.

Mechanism of Action

[(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate acts as an inhibitor of several enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, which leads to a decrease in their activity. [(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate has also been shown to act as an allosteric modulator of ion channels and receptors, which can alter their activity.
Biochemical and Physiological Effects:
[(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS) by inhibiting NADPH oxidase. [(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate has also been shown to increase the levels of cyclic adenosine monophosphate (cAMP) by inhibiting phosphodiesterases. Additionally, [(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate has been shown to modulate the activity of several ion channels and receptors, which can affect neuronal signaling.

Advantages and Limitations for Lab Experiments

[(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields and purity. It has also been shown to be effective at inhibiting the activity of several enzymes and modulating the activity of ion channels and receptors. However, [(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate has some limitations for lab experiments. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain assays. Additionally, [(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate has some cytotoxic effects at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for the use of [(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate in scientific research. One area of interest is the development of [(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate derivatives that have improved solubility and decreased cytotoxicity. Additionally, [(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate could be used to study the function of other enzymes and receptors that have not yet been explored. Finally, [(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate could be used in combination with other compounds to study the effects of multiple pathways on cellular signaling.

Synthesis Methods

[(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate is synthesized using a multi-step process that involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with [(5-chloropyridin-2-yl)carbamoyl]methylamine to form [(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate. The synthesis method has been optimized to produce [(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate in high yields and purity.

Scientific Research Applications

[(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate has been used extensively in scientific research as a tool for studying the function of various proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including nicotinamide adenine dinucleotide phosphate (NADPH) oxidase and phosphodiesterases. [(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate has also been used to study the function of ion channels and receptors.

properties

IUPAC Name

[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3N3O3/c14-7-1-4-10(17-5-7)19-11(20)6-22-13(21)12-8(15)2-3-9(16)18-12/h1-5H,6H2,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVZXKPILVVOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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